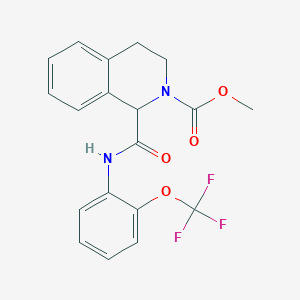
methyl 1-((2-(trifluoromethoxy)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-((2-(trifluoromethoxy)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H17F3N2O4 and its molecular weight is 394.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 1-((2-(trifluoromethoxy)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of various starting materials, including isoquinoline derivatives and trifluoromethoxy-containing phenyl groups. The reaction conditions often include the use of specific catalysts and solvents to optimize yield and purity.
Example Reaction Scheme
The detailed synthesis pathway can be found in patent literature and chemical synthesis journals, which describe the specific reagents and conditions used to achieve the desired product.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro tests on various cancer cell lines have shown that this compound can inhibit cell proliferation effectively.
Case Study: HeLa Cell Line
In a study evaluating the compound's effects on the HeLa cell line, it exhibited an IC50 value of approximately 5 μM, indicating potent cytotoxicity against cervical cancer cells. Importantly, the compound showed selectivity, with minimal toxicity towards normal fibroblast cells (IC50 > 100 μM), suggesting a favorable therapeutic index .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In comparative studies against standard antibiotics, it demonstrated moderate activity against both bacterial and fungal strains. The results indicated that while not as potent as established antibiotics like Streptomycin or Nystatin, it still holds promise as a lead compound for further development in antimicrobial therapies .
The proposed mechanism of action for this compound involves the inhibition of specific cellular pathways crucial for tumor cell survival and proliferation. The compound's structure suggests it may interact with DNA or key enzymes involved in metabolic pathways.
Data Table: Biological Activity Summary
| Activity | Cell Line / Organism | IC50 (μM) | Selectivity |
|---|---|---|---|
| Antitumor | HeLa | 5 | High (fibroblasts > 100) |
| Antimicrobial | Various bacteria/fungi | Moderate | Compared to standard drugs |
Propriétés
IUPAC Name |
methyl 1-[[2-(trifluoromethoxy)phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4/c1-27-18(26)24-11-10-12-6-2-3-7-13(12)16(24)17(25)23-14-8-4-5-9-15(14)28-19(20,21)22/h2-9,16H,10-11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDESTILKWKCLFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













